
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 4-phenylbutan-1-amine 4-Methylbenzenesulfonic acid is an aromatic sulfonic acid with a methyl group attached to the benzene ring, while 4-phenylbutan-1-amine is an amine with a phenyl group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For 4-phenylbutan-1-amine, the synthesis can be achieved through the reductive amination of 4-phenylbutanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure high yield and purity. The production of 4-phenylbutan-1-amine on an industrial scale may involve catalytic hydrogenation processes to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzenesulfonic acid undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include sulfonated derivatives and reduced forms of the compound.
4-Phenylbutan-1-amine can undergo nucleophilic substitution, oxidation, and reductive amination . Common reagents and conditions used in these reactions include alkyl halides, oxidizing agents such as potassium permanganate, and reducing agents like sodium cyanoborohydride. Major products formed from these reactions include substituted amines and oxidized derivatives.
Scientific Research Applications
4-Methylbenzenesulfonic acid is widely used in organic synthesis as a sulfonating agent and catalyst . It is also employed in the production of detergents, dyes, and pharmaceuticals. In biology, it is used as a reagent for protein modification and enzyme inhibition studies.
4-Phenylbutan-1-amine has applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds . It is also used in the development of agrochemicals and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid involves its ability to act as an electrophile in sulfonation reactions, where it reacts with nucleophiles to form sulfonated products . The molecular targets and pathways involved include the aromatic ring of the substrate and the sulfonic acid group.
For 4-phenylbutan-1-amine, the mechanism of action involves its ability to act as a nucleophile in substitution reactions, where it reacts with electrophiles to form substituted amines . The molecular targets and pathways involved include the amine group and the phenyl group.
Comparison with Similar Compounds
Similar compounds to 4-Methylbenzenesulfonic acid include benzenesulfonic acid, toluenesulfonic acid, and methanesulfonic acid . These compounds share similar sulfonic acid functional groups but differ in their substituents and reactivity.
Similar compounds to 4-phenylbutan-1-amine include phenethylamine, benzylamine, and phenylpropylamine . These compounds share similar amine functional groups but differ in their carbon chain length and substitution patterns.
4-Methylbenzenesulfonic acid;4-phenylbutan-1-amine is unique due to the combination of sulfonic acid and amine functional groups, which imparts distinct chemical properties and reactivity compared to its individual components.
Properties
CAS No. |
114967-11-2 |
|---|---|
Molecular Formula |
C17H23NO3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-phenylbutan-1-amine |
InChI |
InChI=1S/C10H15N.C7H8O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7H,4-5,8-9,11H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
GVKSFQKOSKZFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)

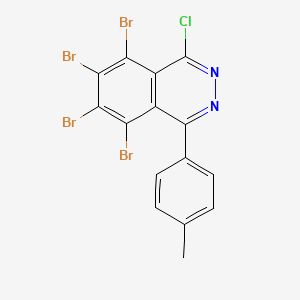

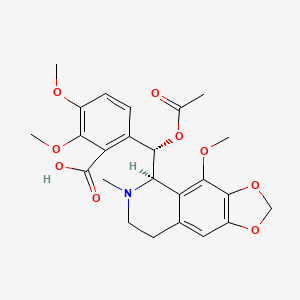
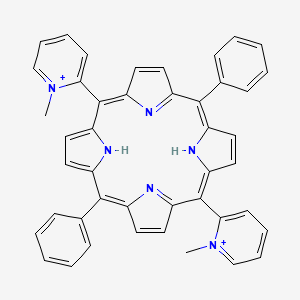

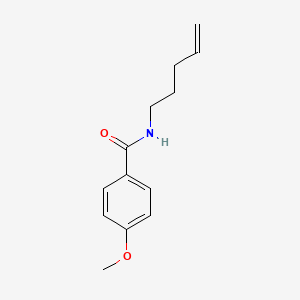
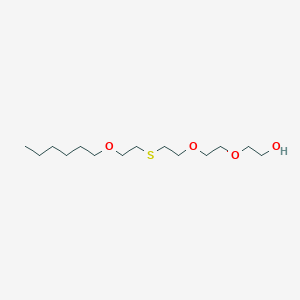
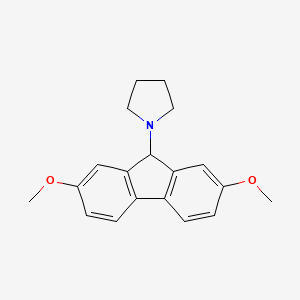

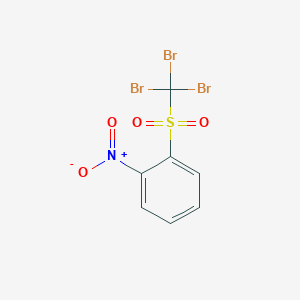
silane](/img/structure/B14291895.png)

